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Eudragit in Oral Drug Delivery: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of the Eudragit® family of

polymers in oral drug delivery systems. Eudragit polymers, which are copolymers derived from

acrylic and methacrylic acids, are highly versatile excipients used to control the release of

active pharmaceutical ingredients (APIs), enhance drug stability, and improve patient

compliance. This guide provides a comprehensive overview of the different Eudragit grades,

their physicochemical properties, and their specific applications in immediate, delayed (enteric),

and sustained-release oral dosage forms. Detailed experimental protocols for common

formulation techniques and a summary of quantitative data on drug release are also presented

to aid researchers in the development of robust oral drug delivery systems.

Introduction to Eudragit Polymers
Eudragit polymers are a brand of polymethacrylates widely used in the pharmaceutical industry

as film-coating agents and matrix formers for oral solid dosage forms.[1][2] Their popularity

stems from their versatility, excellent film-forming properties, and a long history of safe use.[3]

The different grades of Eudragit are distinguished by the varying ratios of their monomeric

components, which in turn dictates their solubility and permeability characteristics.[1] This
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allows for precise control over the site and rate of drug release within the gastrointestinal (GI)

tract.

Eudragit polymers can be broadly classified into three main categories based on their

dissolution behavior:

Cationic Polymers (e.g., Eudragit E): Soluble in acidic environments (up to pH 5), making

them suitable for taste masking and immediate-release formulations in the stomach.[4][5]

Anionic Polymers (e.g., Eudragit L, S, and FS series): Insoluble in acidic media but dissolve

at specific pH values in the neutral to alkaline range of the small intestine and colon. This

property is utilized for enteric coatings to protect acid-labile drugs or prevent gastric irritation,

and for targeted drug delivery to specific regions of the intestine.[6]

Neutral/Non-ionic Polymers (e.g., Eudragit RL, RS, NE, and NM): These polymers are

insoluble in aqueous media across the physiological pH range but are permeable to water

and dissolved drugs. They are primarily used to formulate sustained-release dosage forms

where drug release is controlled by diffusion through the polymer matrix or coating.

Applications of Eudragit in Oral Drug Delivery
Systems
The diverse range of Eudragit polymers enables their application in various oral drug delivery

strategies, from simple protective coatings to complex targeted and modified-release systems.

Immediate-Release and Taste Masking
Eudragit E grades are cationic copolymers that are soluble in gastric fluid up to pH 5.0.[3] This

property makes them ideal for applications where rapid drug release in the stomach is desired.

Furthermore, their insolubility in the neutral pH of saliva allows for effective taste masking of

bitter APIs.[7][8][9]

Key Applications of Eudragit E:

Taste Masking: By coating drug particles, Eudragit E forms a barrier that prevents the drug

from dissolving in the mouth and interacting with taste receptors.[7][10][11] The coating then

readily dissolves in the acidic environment of the stomach, releasing the drug for absorption.
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Moisture Protection: The polymer film provides a protective barrier against humidity,

enhancing the stability of moisture-sensitive drugs.

Improved Swallowability: A smooth Eudragit E coating can improve the swallowability of

tablets and capsules.

A study on the taste-masking effectiveness of Eudragit E PO for orally disintegrating tablets

demonstrated a significant reduction in drug dissolution in the initial minutes, which correlated

with improved taste perception in human volunteers.[7]

Delayed-Release (Enteric Coating)
Enteric coatings are employed to protect drugs from the acidic environment of the stomach, to

prevent gastric irritation by the drug, or to deliver the drug to a specific region of the small

intestine for local action or optimal absorption.[12] The anionic Eudragit L and S series are the

most widely used polymers for this purpose due to their pH-dependent solubility.[13][14]

Eudragit L 100-55 and L 30 D-55: These polymers dissolve at a pH of 5.5 and above, making

them suitable for drug release in the duodenum.[15][16]

Eudragit L 100: With a dissolution threshold of pH 6.0, this polymer is used for targeting the

jejunum and ileum.[12]

Eudragit S 100: This polymer dissolves at pH 7.0 and above, enabling drug release in the

terminal ileum and colon.[13]

The choice of Eudragit grade or a combination of grades allows for precise targeting of drug

release to specific segments of the small intestine.[12] For instance, a combination of Eudragit

L 100 and S 100 can be used to achieve drug release in the pH range of 6.0 to 7.0.[12]

Colon-Specific Drug Delivery
Targeting drugs to the colon is advantageous for the local treatment of diseases such as

inflammatory bowel disease (Crohn's disease and ulcerative colitis) and colorectal cancer, as

well as for the systemic delivery of peptides and proteins that are degraded in the upper GI

tract.[17] Eudragit polymers play a crucial role in achieving colon-specific delivery, primarily

through a pH-dependent mechanism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 17 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27494420/
https://chemistry.mdma.ch/hiveboard/picproxie_docs/000494861-xx4_1c_Enteric_Coatings_pH_control_with_EUDRAGIT.pdf
https://www.researchgate.net/publication/395606139_Mechanical_and_dissolution_properties_of_Eudragit_L100_and_S100_films_in_buffer_solutions
https://discovery.ucl.ac.uk/id/eprint/10144672/3/Gaisford_11-01-2022_30036831PB.pdf
https://farmaciajournal.com/wp-content/uploads/2015-04-art-06-Hales_Tomuta_510-517.pdf
https://www.evonik.com/en/products/hc/pr_52000400.html
https://chemistry.mdma.ch/hiveboard/picproxie_docs/000494861-xx4_1c_Enteric_Coatings_pH_control_with_EUDRAGIT.pdf
https://www.researchgate.net/publication/395606139_Mechanical_and_dissolution_properties_of_Eudragit_L100_and_S100_films_in_buffer_solutions
https://chemistry.mdma.ch/hiveboard/picproxie_docs/000494861-xx4_1c_Enteric_Coatings_pH_control_with_EUDRAGIT.pdf
https://chemistry.mdma.ch/hiveboard/picproxie_docs/000494861-xx4_1c_Enteric_Coatings_pH_control_with_EUDRAGIT.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5836652/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Eudragit FS 30 D is an anionic copolymer that dissolves at a pH of 7.0 and above, making it

particularly suitable for colon targeting.[17][18][19] Combining a pH-sensitive polymer like

Eudragit FS 30 D with a time-dependent release polymer can further enhance the specificity of

colonic delivery by minimizing premature drug release in the upper GI tract.[17]

In a study developing cyclosporine A-loaded nanoparticles for treating colitis, a dual-functional

system using Eudragit FS 30 D and PLGA was employed. The Eudragit FS 30 D component

prevented premature drug release in the stomach and small intestine, while the PLGA

component provided sustained release in the colon.[17]

Sustained-Release
Sustained-release formulations are designed to release the drug over an extended period,

thereby maintaining a therapeutic concentration in the blood for a longer duration, reducing

dosing frequency, and improving patient compliance. The water-insoluble but permeable

Eudragit RL and RS grades are commonly used for this purpose.[20][21][22]

Eudragit RL (High Permeability): Contains a higher proportion of quaternary ammonium

groups, making it more permeable to water and leading to a faster drug release.

Eudragit RS (Low Permeability): Has a lower content of quaternary ammonium groups,

resulting in lower permeability and a slower drug release rate.

By blending Eudragit RL and RS in different ratios, the permeability of the film coat or matrix

can be precisely controlled to achieve the desired drug release profile.[21] Drug release from

these systems is primarily governed by diffusion through the swollen polymer.[20]

Quantitative Data on Drug Release
The following tables summarize quantitative data from various studies on the in-vitro drug

release from oral dosage forms formulated with different Eudragit polymers. It is important to

note that direct comparison between studies may be limited due to variations in the model

drug, formulation composition, and dissolution test conditions.

Table 1: Drug Release from Eudragit® RL and RS Matrix Tablets
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Eudragit
®
Grade(s)

Drug
Formulati
on Type

Dissoluti
on
Medium

Time
(hours)

Cumulati
ve Drug
Release
(%)

Referenc
e

Eudragit

RS PO

Theophyllin

e

Matrix

Tablet
Water 8 ~81 [21]

Eudragit

RS PO /

RL PO

Theophyllin

e

Matrix

Tablet
Water 12 ~85 [21]

Eudragit

RL
Glimepiride

Matrix

Tablet

0.1N HCl /

Water
10 100 [22]

Eudragit

RSPO

Paracetam

ol

Matrix

Tablet
pH 1.2 ≥ 4.5 ≥ 91.36 [20]

Table 2: Drug Release from Enteric-Coated and Colon-Targeted Formulations
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Eudragit
®
Grade(s)

Drug
Formulati
on Type

Dissoluti
on
Condition
s

Time

Cumulati
ve Drug
Release
(%)

Referenc
e

Eudragit L

100

Prednisolo

ne

Coated

Tablet

pH 1.2

then pH

6.8

2h (pH 1.2) < 10 [14]

Eudragit S

100

Prednisolo

ne

Coated

Tablet

pH 1.2

then pH

7.2

2h (pH 1.2) < 10 [14]

Eudragit L

100-55

Prednisolo

ne

Coated

Tablet

pH 1.2

then pH

5.6

2h (pH 1.2) < 10 [14]

Eudragit

FS 30 D /

PLGA

Cyclospori

ne A

Nanoparticl

es
pH 1.2 0.5 ~18 [17]

Eudragit

FS 30 D /

PLGA

Cyclospori

ne A

Nanoparticl

es
pH 6.8 4 ~25 [17]

Eudragit

FS 30 D /

PLGA

Cyclospori

ne A

Nanoparticl

es
pH 7.4 18 ~80 [17]

Eudragit L

30 D-55
Ketoprofen

Coated

Tablet

pH 1.2,

6.8, 7.4
8

98.70 ±

3.71
[15]

Eudragit

FS 30 D
Ketoprofen

Coated

Tablet

pH 1.2,

6.8, 7.4
8

78.37 ±

2.43
[15]

Table 3: Taste-Masking Efficiency of Eudragit® E PO
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Drug Formulation
Dissolution
Medium

Time
(minutes)

Cumulative
Drug
Release (%)

Reference

Paracetamol

(uncoated)

Orally

Disintegrating

Tablet

Simulated

Salivary Fluid
3 92.5 [8]

Paracetamol

(coated)

Orally

Disintegrating

Tablet

Simulated

Salivary Fluid
3 9.5 [8]

Diclofenac

Sodium

Taste-

Masked

Enteric

Granules

(1:0.25 ratio)

Simulated

Salivary Fluid
- - [10]

Diclofenac

Sodium

Taste-

Masked

Enteric

Granules (1:1

ratio)

Simulated

Salivary Fluid
-

Lower

release than

1:0.25

[10]

Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of Eudragit

polymers in oral drug delivery systems.

Preparation of Sustained-Release Matrix Tablets by
Direct Compression
This protocol describes the preparation of sustained-release matrix tablets using Eudragit RL

PO and/or RS PO.

Materials:

Active Pharmaceutical Ingredient (API)
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Eudragit RL PO

Eudragit RS PO

Diluent (e.g., Microcrystalline Cellulose)

Glidant (e.g., Colloidal Silicon Dioxide)

Lubricant (e.g., Magnesium Stearate)

Procedure:

Sieving: Pass the API, Eudragit polymer(s), and diluent through a suitable mesh sieve (e.g.,

#40) to ensure uniformity.

Blending: Accurately weigh the sieved materials and blend them in a suitable blender (e.g.,

V-blender or bin blender) for a specified time (e.g., 15-20 minutes) to achieve a homogenous

mixture.

Lubrication: Add the glidant and lubricant to the blend and mix for a shorter duration (e.g., 3-

5 minutes).

Compression: Compress the final blend into tablets using a tablet press equipped with the

desired tooling. The compression force should be optimized to achieve tablets with

appropriate hardness and friability.

Enteric Coating of Pellets using a Fluid Bed Coater
This protocol outlines the procedure for applying an enteric coat of Eudragit L 30 D-55 to drug-

loaded pellets.

Materials:

Drug-loaded pellets (substrate)

Eudragit L 30 D-55 aqueous dispersion

Plasticizer (e.g., Triethyl Citrate - TEC)
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Anti-tacking agent (e.g., Talc, Glyceryl Monostearate)

Purified Water

Procedure:

Coating Suspension Preparation:

Disperse the anti-tacking agent in a portion of the purified water with homogenization.

Add the plasticizer to the remaining purified water and stir until a homogenous emulsion is

formed.

Slowly add the plasticizer emulsion to the anti-tacking agent dispersion while stirring.

Gently stir the Eudragit L 30 D-55 dispersion and pass it through a sieve (e.g., 0.5 mm).

Slowly pour the sieved Eudragit dispersion into the plasticizer/anti-tacking agent mixture

and continue stirring for about 30 minutes.

Fluid Bed Coating Process:

Preheat the fluid bed coater to the target product temperature.

Load the drug-loaded pellets into the product bowl.

Start the fluidization and allow the pellets to reach the target temperature.

Begin spraying the coating suspension onto the fluidized pellets at a controlled rate.

Monitor and control the process parameters (inlet air temperature, product temperature,

fluidization air volume, spray rate, and atomizing air pressure) throughout the coating

process.

Once the desired weight gain (coating level) is achieved, stop spraying and continue to dry

the coated pellets in the fluid bed for a specified time (e.g., 10-15 minutes).

Cool down the pellets and discharge them from the coater.
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Curing (Optional but recommended): Cure the coated pellets in a curing oven at a specific

temperature and time (e.g., 40°C for 24 hours) to ensure complete film formation.

Preparation of Microspheres by Emulsion-Solvent
Evaporation
This protocol describes the preparation of Eudragit-based microspheres using a water-in-oil

(w/o) or oil-in-water (o/w) emulsion solvent evaporation method.[23][24][25]

Materials:

API

Eudragit polymer (e.g., Eudragit S100, RS 100)

Organic solvent (e.g., Dichloromethane, Acetone, Ethanol)

External phase (e.g., Liquid Paraffin for w/o, Purified Water with a stabilizer for o/w)

Emulsifying/Stabilizing agent (e.g., Span 80 for w/o, Polyvinyl Alcohol (PVA) for o/w)

Procedure (o/w method as an example):

Organic Phase Preparation: Dissolve the API and the Eudragit polymer in the organic

solvent.

Aqueous Phase Preparation: Dissolve the stabilizing agent (e.g., PVA) in purified water.

Emulsification: Add the organic phase to the aqueous phase under high-speed

homogenization to form an o/w emulsion. The homogenization speed and time are critical

parameters that influence the droplet size and, consequently, the final microsphere size.

Solvent Evaporation: Transfer the emulsion to a larger volume of the external phase and stir

continuously at a controlled temperature to allow the organic solvent to evaporate. The

evaporation rate can be controlled by adjusting the temperature and pressure (e.g., under

vacuum).
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Microsphere Collection and Washing: Once the solvent has completely evaporated, the

solidified microspheres are collected by filtration or centrifugation. The collected

microspheres are then washed multiple times with purified water to remove any residual

stabilizer and unencapsulated drug.

Drying: The washed microspheres are dried, for example, by lyophilization or in a desiccator.

In-Vitro Dissolution Testing for Enteric-Coated Dosage
Forms
This protocol is based on the USP general chapter <711> for delayed-release dosage forms.

[26][27][28][29]

Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle)

Procedure:

Acid Stage:

Place the dosage form in the dissolution vessel containing 750 mL of 0.1 N HCl.

Operate the apparatus at the specified speed (e.g., 100 rpm for baskets, 50-75 rpm for

paddles) for 2 hours at 37 ± 0.5 °C.

At the end of 2 hours, withdraw a sample of the medium to test for drug release, which

should be minimal to demonstrate acid resistance.

Buffer Stage:

Add 250 mL of 0.20 M tribasic sodium phosphate, pre-equilibrated to 37 ± 0.5 °C, to the

vessel. This will adjust the pH to 6.8. Alternatively, the entire acid medium can be replaced

with 900-1000 mL of pH 6.8 buffer.

Continue the dissolution test for the specified time (e.g., 45 minutes or as defined in the

product monograph).
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Withdraw samples at predetermined time intervals and analyze for drug content using a

validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for

key experimental procedures described in this guide.
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Caption: Workflow for the preparation of sustained-release matrix tablets.
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Caption: Workflow for enteric coating of pellets in a fluid bed coater.
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Caption: Workflow for microsphere preparation by o/w solvent evaporation.
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Conclusion
Eudragit polymers offer a versatile and reliable platform for the development of a wide range of

oral drug delivery systems. Their well-defined physicochemical properties and diverse range of

grades allow for precise control over drug release, enabling formulators to design dosage

forms that meet specific therapeutic objectives. From taste masking and enteric protection to

colon-specific and sustained release, Eudragit polymers are indispensable tools for the modern

pharmaceutical scientist. This guide has provided a comprehensive overview of their

applications, supported by quantitative data and detailed experimental protocols, to facilitate

further research and development in the field of oral drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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